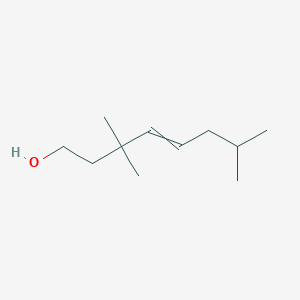
S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate: is a chemical compound with the molecular formula C₉H₁₂N₂O₂S . It is known for its unique structure, which includes a pyrrole ring and a thioester functional group.
Méthodes De Préparation
The synthesis of S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate typically involves the reaction of 1H-pyrrole-2-carbothioic acid with 2-acetamidoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the thioester bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioester group into a thiol or an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions
Applications De Recherche Scientifique
S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release active species that interact with biological molecules. The pyrrole ring may also play a role in binding to target proteins or enzymes, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
S-(2-Acetamidoethyl) 1H-pyrrole-2-carbothioate can be compared with similar compounds such as:
S-(2-Acetamidoethyl) cyclohexanecarbothioate: This compound has a cyclohexane ring instead of a pyrrole ring, which may result in different chemical and biological properties.
1H-Pyrrole-2-carbothioic acid, S- [2- (acetylamino)ethyl] ester: This is another name for the same compound, highlighting its structural features .
Propriétés
Numéro CAS |
272114-09-7 |
|---|---|
Formule moléculaire |
C9H12N2O2S |
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
S-(2-acetamidoethyl) 1H-pyrrole-2-carbothioate |
InChI |
InChI=1S/C9H12N2O2S/c1-7(12)10-5-6-14-9(13)8-3-2-4-11-8/h2-4,11H,5-6H2,1H3,(H,10,12) |
Clé InChI |
UCCNNWKLWIZRLL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCSC(=O)C1=CC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


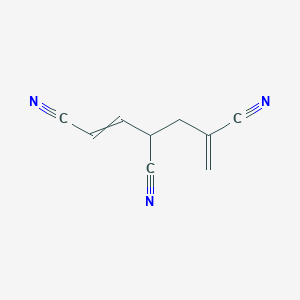
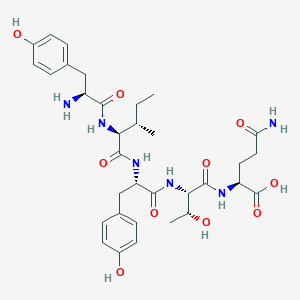
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate](/img/structure/B14258675.png)
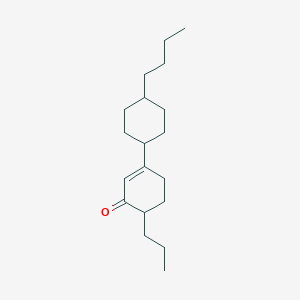
![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
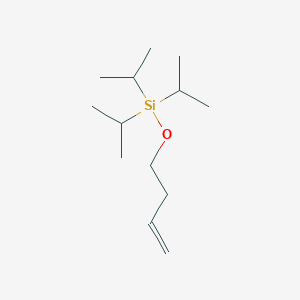
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
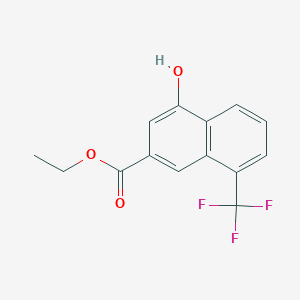
![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
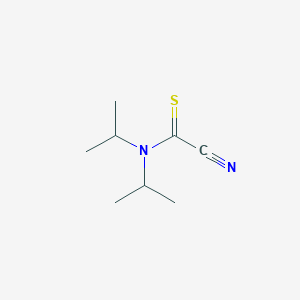

![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)

